molecular formula C8H12N2O B11767394 2-Amino-1-(pyridin-4-yl)propan-1-ol

2-Amino-1-(pyridin-4-yl)propan-1-ol

Cat. No.: B11767394
M. Wt: 152.19 g/mol
InChI Key: FRUSHMPMFGULNL-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C8H12N2O It features a pyridine ring substituted at the 4-position with a 2-amino-1-propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-4-yl)propan-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with nitromethane to form 4-(nitromethyl)pyridine. This intermediate is then reduced using hydrogen in the presence of a catalyst such as palladium on carbon to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: 2-Oxo-1-(pyridin-4-yl)propan-1-ol.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-1-(pyridin-4-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-4-yl)propan-1-ol depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-[(Pyridin-2-yl)amino]propan-1-ol: Similar structure but with the amino group attached to the 2-position of the pyridine ring.

    2-Amino-3-(pyridin-4-yl)propan-1-ol: Similar structure but with an additional hydroxyl group on the propanol chain.

Uniqueness

2-Amino-1-(pyridin-4-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-1-pyridin-4-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c1-6(9)8(11)7-2-4-10-5-3-7/h2-6,8,11H,9H2,1H3

InChI Key

FRUSHMPMFGULNL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=NC=C1)O)N

Origin of Product

United States

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